molecular formula C23H32N2O3 B6113037 [4-(2-Adamantyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone

[4-(2-Adamantyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone

Cat. No.: B6113037
M. Wt: 384.5 g/mol
InChI Key: FOKPUECTYYWLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-Adamantyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone: is a complex organic compound that features a piperazine ring substituted with an adamantyl group and a methanone group attached to a dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Adamantyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone typically involves multiple steps. One common method includes the reaction of 2-adamantylamine with piperazine to form the intermediate [2-adamantylpiperazine]. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This may involve the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve the use of strong acids or bases, and reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.

Biology: In biological research, it serves as a probe to study receptor-ligand interactions due to its unique structural features.

Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism by which [4-(2-Adamantyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone exerts its effects involves its interaction with specific molecular targets. The adamantyl group enhances its ability to cross biological membranes, while the piperazine ring can interact with various receptors. The dimethoxyphenyl group contributes to its binding affinity and specificity. These interactions can modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    [4-(2-Adamantyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone: can be compared to other adamantyl-substituted piperazines and methanone derivatives.

    Dichloroaniline: Another compound with a similar aromatic substitution pattern but different functional groups.

Uniqueness: The combination of the adamantyl group with the piperazine and dimethoxyphenyl moieties makes this compound unique in terms of its structural complexity and potential for diverse applications. Its ability to undergo various chemical reactions and its stability under different conditions further enhance its utility in scientific research and industrial applications.

Properties

IUPAC Name

[4-(2-adamantyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c1-27-20-4-3-17(14-21(20)28-2)23(26)25-7-5-24(6-8-25)22-18-10-15-9-16(12-18)13-19(22)11-15/h3-4,14-16,18-19,22H,5-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKPUECTYYWLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3C4CC5CC(C4)CC3C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.